molecular formula C6H5F5O2 B2882715 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2167095-52-3

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2882715
CAS No.: 2167095-52-3
M. Wt: 204.096
InChI Key: ZGIJVVNYGUMTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2167095-52-3) is a fluorinated cyclobutane derivative with the molecular formula C₆H₅F₅O₂ and a molecular weight of 204.09 g/mol . Its structure features a cyclobutane ring substituted with a trifluoromethyl group at position 1 and two fluorine atoms at position 3, alongside a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to the conformational rigidity imparted by the cyclobutane ring and the electronic effects of fluorine atoms, which enhance metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5O2/c7-5(8)1-4(2-5,3(12)13)6(9,10)11/h1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIJVVNYGUMTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1-carboxylic acid with fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various fluorinated derivatives.

Scientific Research Applications

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

  • Industry: The compound is employed in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural analogs, their substituents, and physical properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound 2167095-52-3 C₆H₅F₅O₂ 1-CF₃, 3,3-F₂ 204.09 High fluorination; potential for enhanced stability and lipophilicity
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid 227607-43-4 C₆H₈F₂O₂ 1-CH₃, 3,3-F₂ 150.12 Methyl group increases lipophilicity; simpler fluorination pattern
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 1408075-99-9 C₅H₅F₃O₂ 3-CF₃ 158.09 Single trifluoromethyl group; lacks difluoro substitution
3,3-Difluorocyclobutanecarboxylic acid 107496-54-8 C₅H₆F₂O₂ 3,3-F₂ 136.10 No trifluoromethyl group; lower molecular weight and complexity
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid - C₆H₇F₃O₃ 3-OH, 3-CF₃ 184.11 Hydroxyl group introduces polarity; potential for hydrogen bonding

Key Observations :

  • The target compound has the highest fluorination density (five fluorine atoms), which may improve metabolic stability compared to analogs like 3,3-Difluorocyclobutanecarboxylic acid (two fluorines) .
  • Compounds with trifluoromethyl groups (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid) exhibit strong electron-withdrawing effects, enhancing acidity and influencing binding interactions .

Challenges and Limitations

  • Synthetic Complexity : Introducing multiple fluorine atoms requires harsh conditions (e.g., SF₄/HF), posing safety and scalability issues . Merck researchers reported low yields (e.g., <50%) in similar cyclobutane syntheses due to poor regioselectivity .
  • Solubility : High fluorination can reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, with the CAS Number 2167095-52-3, is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H5F5O2
  • Molecular Weight : 204.1 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 97% purity .

Synthesis Methods

The synthesis of this compound generally involves the fluorination of cyclobutane derivatives. Common methods include:

  • Fluorination Reactions :
    • Cyclobutane-1-carboxylic acid is reacted with fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
    • This process can yield various fluorinated derivatives with distinct biological properties .
  • Industrial Production :
    • Large-scale production utilizes specialized equipment to handle reactive fluorinating agents safely .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which is critical in drug design and development.
  • Receptor Interaction : It can modulate receptor activity, impacting various biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds containing trifluoromethyl groups, including:

  • Inhibition Studies :
    • Research indicates that trifluoromethyl-containing compounds often exhibit enhanced potency in inhibiting biological targets compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoromethyl group has been shown to increase the inhibitory effect on serotonin uptake by six-fold .
  • Drug Development Applications :
    • Compounds similar to this compound are being explored as building blocks in drug discovery due to their unique structural features that mimic alkyl chains while offering increased stability and bioactivity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameMolecular FormulaKey Biological Activity
This compoundC6H5F5O2Enzyme inhibition
3,3-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acidC6H5F5O2Antiviral properties
3,3-Difluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acidC6H5F5O2Potential anti-cancer activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid?

  • Answer : Two scalable methods are reported ( ):

Route A : Starts with 4-oxocyclobutane precursors. Cyclobutanones are treated with trifluoromethylating agents (e.g., TMS triflate) under fluoride catalysis, followed by hydrogenation and oxidation. Yields range from 23% to 40% for related analogs ().

Route B : Involves anionic ring-closure strategies to form bicyclic intermediates (e.g., benzyl 3-(trifluoromethyl)bicyclo[1.1.0]butane-1-carboxylate), followed by deprotection. However, this route faces challenges, including low yields (~30%) and byproduct formation during hydrogenolysis ().

  • Key Considerations : Temperature control and inert atmospheres are critical to minimize side reactions ().

Q. How is the compound characterized structurally and spectroscopically?

  • Answer : Key characterization methods include:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., δ −88 to −91 ppm for trifluoromethyl groups; ).
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., 136.1 g/mol for analogs; ).
  • X-ray Crystallography : Resolves cyclobutane ring strain and substituent geometry (not explicitly stated but inferred from analogous compounds).
    • Data Table :
PropertyValue/DescriptionSource
Molecular FormulaC6_6H6_6F5_5O2_2
Molecular Weight220.11 g/molCalculated
19F^{19}\text{F} NMRδ −88.5 to −91.5 ppm (split peaks)

Q. What role does the trifluoromethyl group play in bioactivity?

  • Answer : The trifluoromethyl group enhances:

  • Hydrophobicity : Improves membrane permeability ().
  • Metabolic Stability : Reduces oxidative degradation ( ).
  • Target Binding : Polar interactions with enzymes (e.g., kinases) via CF3_3-π stacking ().
    • Example : Analogous compounds show anti-tumor activity (IC50_{50} < 10 µM against MCF-7 cells; ).

Advanced Research Questions

Q. How do steric and electronic factors influence substitution reactions at the cyclobutane core?

  • Answer :

  • Steric Effects : The cyclobutane ring’s small size creates high ring strain, favoring nucleophilic attacks at less hindered positions (e.g., axial vs. equatorial substituents; ).
  • Electronic Effects : Electron-withdrawing trifluoromethyl groups deactivate adjacent carbons, slowing electrophilic substitution but enhancing radical stability ( ).
    • Case Study : In hydrogenolysis of BCB intermediates, steric crowding leads to incomplete deprotection and byproducts ().

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Answer : Discrepancies arise from:

  • Reaction Scale : Milligram-scale routes ( ) report higher yields (40%) than multigram syntheses (23–30%; ).
  • Purification Methods : Chromatography vs. recrystallization impacts purity and yield ().
    • Optimization Strategy : Use flow chemistry for exothermic steps (e.g., trifluoromethylation) to improve consistency ( ).

Q. What computational methods are used to predict the compound’s reactivity?

  • Answer :

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., cyclobutane → acyclic intermediates; ).
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., binding free energy calculations for enzyme inhibition; ).
    • Validation : Experimental 19F^{19}\text{F} NMR shifts correlate with computed electrostatic potentials ().

Methodological Challenges & Solutions

Q. How are enantiomeric impurities addressed during synthesis?

  • Answer :

  • Chiral Resolution : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps ( ).
  • Chromatography : Chiral stationary phases (e.g., amylose-based) separate diastereomers ().
    • Case Study : A Merck route achieved >95% ee via asymmetric hydrogenation but required costly catalysts ().

Q. What strategies mitigate degradation during storage?

  • Answer :

  • Temperature : Store at −20°C under argon to prevent hydrolysis of the carboxylic acid group ( ).
  • Stabilizers : Add molecular sieves to absorb moisture ().

Data Contradictions & Analysis

Observation Hypothesis Resolution
Variable anti-tumor activity (IC50_{50})Batch purity differences ()Standardize HPLC purity ≥98% ( )
Divergent 19F^{19}\text{F} NMR shiftsSolvent polarity effects ()Use DMSO-d6_6 for consistency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.